molecular formula C12H15NO4 B8771885 3',5'-DIMETHOXYACETOACETANILIDE, TECH.

3',5'-DIMETHOXYACETOACETANILIDE, TECH.

Cat. No.: B8771885
M. Wt: 237.25 g/mol
InChI Key: XAALNGBIVYRYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-DIMETHOXYACETOACETANILIDE, TECH.: is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. typically involves the reaction of 3,5-dimethoxyaniline with a suitable acylating agent. One common method is the acylation of 3,5-dimethoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 3',5'-DIMETHOXYACETOACETANILIDE, TECH. may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3',5'-DIMETHOXYACETOACETANILIDE, TECH. has several scientific research applications:

Mechanism of Action

The mechanism of action of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. is unique due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C12H15NO4/c1-8(14)4-12(15)13-9-5-10(16-2)7-11(6-9)17-3/h5-7H,4H2,1-3H3,(H,13,15)

InChI Key

XAALNGBIVYRYEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,5-dimethoxy aniline 1 (5 g, 32.6 mmol) in xylene (20 mL) was taken in a 100 mL round bottom flask equipped with a reflux condenser and a dropping funnel and heated at 130° C. under nitrogen atmosphere. 2,2,6-trimethyl4H-1, 3-dioxin-4-one (4.64 g, 32.6 mmol) was then added dropwise for 25 min. Heating was continued at 125-130° C. for additional 3 h (TLC hexane : ethyl acetate, 6:4 Rf=0.3). The reaction mixture was cooled to 50° C. and xylene was removed under vacuum to get oily residue. The residue obtained was purified by column chromatography (silica gel hexane:ethyl acetate 4:1) to get product 1 N-(3,5-dimethoxyphenyl)-3-oxo-butanamide (9, 7.2 g) in 93% yield as an oily liquid.
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